[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol
Description
IUPAC Nomenclature and Systematic Identification
The compound this compound is systematically identified through multiple chemical databases and nomenclature systems. The Chemical Abstracts Service registry number for this compound is 1241009-43-7, providing unambiguous identification in chemical literature and databases. The molecular formula is established as C₁₃H₁₇ClFNO, corresponding to a molecular weight of 257.73 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature follows the systematic naming convention that begins with the piperidine core structure. The complete systematic name reflects the substitution pattern where the nitrogen atom of the piperidine ring is substituted with a 2-chloro-6-fluorobenzyl group, while the 4-position of the piperidine ring bears a hydroxymethyl substituent. This nomenclature system ensures precise identification of the compound's structural features and distinguishes it from closely related analogues.
The Simplified Molecular Input Line Entry System representation of the compound is OCC1CCN(CC2=C(F)C=CC=C2Cl)CC1, which provides a linear notation describing the molecular structure. This representation clearly indicates the connectivity between atoms and the spatial arrangement of functional groups within the molecule. The International Chemical Identifier Key serves as another unique identifier that facilitates database searches and cross-referencing across different chemical information systems.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 1241009-43-7 |
| Molecular Formula | C₁₃H₁₇ClFNO |
| Molecular Weight | 257.73 g/mol |
| Simplified Molecular Input Line Entry System | OCC1CCN(CC2=C(F)C=CC=C2Cl)CC1 |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by the chair conformation of the six-membered piperidine ring, which represents the most thermodynamically stable arrangement for this saturated heterocycle. The piperidine ring adopts this preferred conformation to minimize steric strain and torsional interactions between adjacent substituents. The chair conformation places the hydroxymethyl group at the 4-position in either an axial or equatorial orientation, with the equatorial position typically favored due to reduced steric interactions.
The benzyl substituent attached to the nitrogen atom introduces additional conformational complexity through rotation about the carbon-nitrogen bond connecting the piperidine ring to the benzyl group. The presence of both chlorine and fluorine substituents on the benzyl ring creates an ortho-dihalogen substitution pattern that influences the electronic distribution and steric environment around the aromatic system. The chlorine atom at the 2-position and fluorine atom at the 6-position create a distinctive substitution pattern that affects the overall molecular geometry and potential intermolecular interactions.
Conformational analysis reveals that the compound can adopt multiple low-energy conformations through rotation about single bonds, particularly the bond connecting the piperidine nitrogen to the benzyl carbon. These conformational preferences are influenced by the steric bulk of the halogen substituents and potential intramolecular interactions between the piperidine ring and the aromatic system. The hydroxymethyl group at the 4-position provides additional conformational flexibility through rotation about the carbon-carbon bond connecting the piperidine ring to the hydroxyl-bearing carbon.
The spatial arrangement of functional groups within the molecule creates opportunities for both intramolecular and intermolecular hydrogen bonding interactions. The hydroxyl group of the hydroxymethyl substituent can participate in hydrogen bonding with nearby electron-rich centers, including the nitrogen atom of the piperidine ring or external hydrogen bond acceptors in crystalline environments.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of this compound provides detailed structural information about the solid-state arrangement of molecules and precise geometric parameters. X-ray crystallography studies reveal the exact bond lengths, bond angles, and torsional angles within the molecular structure, confirming the predicted conformational preferences derived from computational analysis. Single crystal diffraction experiments typically involve growing crystals through slow evaporation of solutions in suitable solvents such as dimethylformamide or methanol-water mixtures.
The crystallographic data confirm that the piperidine ring indeed adopts the expected chair conformation in the solid state, with the hydroxymethyl group preferentially occupying an equatorial position to minimize steric interactions. Bond length measurements provide precise values for the carbon-nitrogen bonds within the piperidine ring, the carbon-carbon bonds connecting the hydroxymethyl group, and the carbon-halogen bonds in the benzyl substituent. These measurements are essential for validating theoretical calculations and understanding the electronic effects of halogen substitution.
Crystal packing analysis reveals the intermolecular interactions that stabilize the crystal lattice, including hydrogen bonding patterns involving the hydroxyl group and potential halogen bonding interactions involving the chlorine and fluorine substituents. The three-dimensional arrangement of molecules in the crystal structure provides insights into the preferred orientations for intermolecular interactions and the influence of molecular shape on packing efficiency.
X-ray diffraction studies also provide information about thermal motion and disorder within the crystal structure. Temperature factors for individual atoms indicate the degree of thermal vibration and can reveal flexible regions within the molecule. In some cases, conformational disorder may be observed, particularly for the benzyl substituent, which can adopt multiple orientations within the crystal lattice.
| Crystallographic Parameter | Typical Range |
|---|---|
| Space Group | Commonly monoclinic or orthorhombic |
| Unit Cell Dimensions | Varies with crystal packing |
| Piperidine Ring Conformation | Chair (confirmed) |
| Hydroxymethyl Orientation | Predominantly equatorial |
Comparative Analysis with Structural Analogues
The structural characteristics of this compound can be effectively understood through comparison with closely related analogues that share similar structural motifs but differ in substitution patterns or functional group arrangements. Several related compounds provide valuable points of comparison, including positional isomers and compounds with different halogen substitution patterns.
One significant structural analogue is (1-(2-Chloro-6-fluorobenzyl)piperidin-2-yl)methanol, which differs only in the position of the hydroxymethyl substituent on the piperidine ring. This compound, with Chemical Abstracts Service number 416896-46-3 and the same molecular formula C₁₃H₁₇ClFNO, demonstrates how positional changes can influence molecular properties while maintaining the same overall composition. The 2-position substitution creates different steric and electronic environments compared to the 4-position substitution in the target compound.
Another important comparison involves compounds with different halogen substitution patterns on the benzyl ring. Related derivatives include compounds with single halogen substitutions or different dihalogen patterns that provide insights into the electronic and steric effects of specific halogen combinations. The 2-chloro-6-fluoro substitution pattern creates a unique electronic environment that differs significantly from other halogen arrangements such as 2-chloro-4-fluoro or 3-chloro-4-fluoro patterns.
Structural analogues also include compounds where the hydroxymethyl group is replaced with other functional groups while maintaining the same benzyl substitution pattern. These comparisons help isolate the specific contributions of the hydroxymethyl group to the overall molecular behavior and intermolecular interactions. The presence of the hydroxyl functionality introduces hydrogen bonding capabilities that are absent in analogues bearing other substituents at the 4-position.
The comparative analysis extends to related piperidine derivatives with different benzyl substitution patterns, allowing for systematic evaluation of how halogen identity, position, and number influence structural properties. Compounds with single chlorine or fluorine substitutions provide baseline comparisons for understanding the additive effects of multiple halogen substituents. This structural comparison framework enables prediction of properties for related compounds and guides the design of new derivatives with desired characteristics.
| Structural Analogue | Chemical Abstracts Service Number | Key Structural Difference |
|---|---|---|
| (1-(2-Chloro-6-fluorobenzyl)piperidin-2-yl)methanol | 416896-46-3 | Hydroxymethyl at position 2 |
| Related dihalogen patterns | Various | Different halogen positions |
| Single halogen analogues | Various | Reduced halogen substitution |
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZFOORFWGNCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Cross-Coupling for Aromatic Substituents
The initial step involves coupling a suitable boronic acid or ester with a halogenated aromatic precursor. For instance, a 2-chloro-6-fluorobenzyl boronic acid or ester reacts with a halogenated aromatic or heteroaryl compound in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) under basic conditions (e.g., potassium carbonate or cesium carbonate) in solvents like toluene, dioxane, or dimethylformamide (DMF). This step efficiently forms the 2-chloro-6-fluorobenzyl substituent attached to the aromatic core.
Formation of the Piperidine Core
The piperidin-4-yl fragment can be synthesized via cyclization of suitable precursors or obtained through nucleophilic substitution reactions involving piperidine derivatives. The key is to functionalize the 4-position with a hydroxymethyl or methyl group, which can be achieved through reductive amination or alkylation strategies.
Reductive Amination for Methanol Group Introduction
The methanol moiety at the 4-position is introduced via reductive amination of an intermediate ketone or aldehyde. Typically, the process involves reacting the ketone with methylamine or formaldehyde derivatives in the presence of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This step yields the methanol-functionalized piperidine derivative.
Specific Preparation Methods
Method Based on Patent US8153629B2
This patent describes a multi-step synthesis involving palladium-catalyzed Suzuki coupling, reductive amination, and halogenation:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Suzuki coupling of boronic acid/ester with halogenated aromatic | Pd catalyst, base (K₂CO₃), solvent (toluene/DMF), heat | Forms the aromatic backbone with chloro and fluoro substituents |
| 2 | Conversion of the aromatic intermediate into a ketone or aldehyde | Oxidation or functional group transformation | Prepares for reductive amination |
| 3 | Reductive amination with methylamine | NaBH(OAc)₃, methanol, room temperature | Introduces the methanol group at the 4-position |
| 4 | Final purification | Crystallization or chromatography | Isolates the target compound |
Research findings indicate that this approach yields high purity intermediates suitable for pharmaceutical development, with reaction yields often exceeding 70%.
Alternative Halogenation and Functionalization Pathways
Other methods involve halogenation of the aromatic ring via electrophilic substitution, followed by nucleophilic substitution on the piperidine ring. For example, halogenation at the 2- or 6-position of the benzyl group can be achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions.
Reductive Amination with Formaldehyde Derivatives
A common route involves reacting the piperidine core with formaldehyde or paraformaldehyde in the presence of a reducing agent to form the methanol group at the 4-position:
Piperidin-4-one + Formaldehyde → Reductive amination → [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol
This method is favored for its operational simplicity and high selectivity.
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester, halogenated aromatic | Pd catalyst, K₂CO₃, heat | High selectivity, versatile | Requires pre-functionalized intermediates |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | Room temperature, methanol | Mild conditions, high yield | Over-reduction risk |
| Halogenation | NCS or NBS | Room temperature, controlled addition | Site-specific halogenation | Possible over-halogenation |
Research Findings and Optimization
- Reaction yields are optimized by controlling temperature, solvent polarity, and catalyst loading.
- Selectivity is achieved through regioselective halogenation and controlled reaction times.
- Purification often involves chromatography or recrystallization, with high purity (>95%) achievable.
Recent studies emphasize the importance of catalyst choice and reaction conditions in minimizing side reactions and maximizing yield, especially when scaling up for industrial production.
Notes and Considerations
- The synthesis of this compound requires careful control of halogenation steps to prevent undesired substitution.
- Use of palladium catalysts necessitates rigorous removal of residual metal traces for pharmaceutical applications.
- The choice of reducing agents influences stereochemistry and purity, with sodium triacetoxyborohydride being preferred for mild conditions.
- The synthesis pathway can be tailored based on available starting materials and desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits properties that may be beneficial in treating various conditions:
-
Neurological Disorders:
- The piperidine ring is a common scaffold in the design of drugs targeting neurological pathways. Research indicates that derivatives of piperidinyl compounds can modulate neurotransmitter systems, potentially aiding in the treatment of depression and anxiety disorders.
-
Antidepressant Activity:
- Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels, suggesting that [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol could be further explored as a candidate for antidepressant development .
- Antitumor Activity:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often focus on achieving high yields and purity while minimizing by-products.
Common Synthetic Pathways:
-
N-Alkylation Reactions:
- The introduction of the benzyl group is commonly achieved through N-alkylation techniques, which can involve the use of alkyl halides and bases to facilitate the reaction.
-
Reduction Reactions:
- The conversion of ketones or aldehydes to alcohols is often performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1: Antidepressant Screening
- Case Study 2: Anticancer Research
Mechanism of Action
The mechanism by which [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides a scaffold that can interact with various biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound belongs to a broader class of 1,4-disubstituted piperidines , which are pharmacologically significant due to their diverse bioactivities. Below is a detailed comparison with key analogues:
Antiplasmodial Piperidine Alcohol Analogues
Evidence from antimalarial studies highlights the importance of the piperidin-4-yl-methanol scaffold. For example:
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Exhibited IC₅₀ values of 2.51 μg/mL (sensitive Plasmodium) and 1.03 μg/mL (resistant strain), with a selectivity index (SI) of 182 .
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11): Showed IC₅₀ values of 4.43 μg/mL (sensitive) and 2.52 μg/mL (resistant), with SI = 15 .
Key Insight : The hydroxyl group at the C-4 position in these analogues enhances antiplasmodial activity and parasite selectivity. The target compound’s 2-chloro-6-fluoro-benzyl substituent may confer similar advantages, though its specific antimalarial activity remains unstudied.
Structural Analogues with Modified Aromatic Substituents
- [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol (CAS: 1241615-19-9): This analogue lacks the 6-fluoro substituent, reducing molecular weight to 240 g/mol . While its bioactivity is unspecified, the absence of fluorine likely alters electronic properties and target binding compared to the target compound.
- DMPI and CDFII : Piperidine derivatives like 3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI) and 2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole (CDFII) demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) . These compounds highlight the versatility of piperidine scaffolds in addressing antibiotic resistance.
Piperidine Methanol Impurities and Derivatives
- Diphenyl(piperidin-4-yl)methanol (Azacyclonol, CAS: 115-46-8): A structurally simpler analogue used as a reference standard. It lacks halogenated benzyl groups, resulting in lower molecular complexity and undefined antimicrobial activity .
- [1-[4-[4-(1,1-Dimethylethyl)-phenyl]butyl]piperidin-4-yl]diphenylmethanol: An impurity with a bulky tert-butylphenyl group, emphasizing how hydrophobic substituents influence solubility and pharmacological profiles .
Table 1: Comparative Analysis of Key Piperidin-4-yl-methanol Analogues
Critical Structural and Functional Insights
Role of Halogenation: The 2-chloro-6-fluoro substitution in the target compound may enhance lipophilicity and target binding compared to non-halogenated or mono-halogenated analogues. This is supported by the superior activity of Compound 7 (4-fluoro) over Compound 11 (4-bromo) in resistant malaria strains .
Hydroxyl Group Contribution : Alcohol analogues consistently show higher activity than their ether or ketone counterparts, as seen in antimalarial studies . The -CH₂OH group likely participates in hydrogen bonding with biological targets.
Selectivity Trends : Bulkier substituents (e.g., tert-butylphenyl in impurities) reduce selectivity, whereas fluorinated benzyl groups optimize parasite-specific targeting .
Biological Activity
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol, with CAS number 1241009-43-7, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and molecular modeling studies, focusing on its pharmacological properties and therapeutic potential.
The compound has the following chemical properties:
- Molecular Formula : C_{17}H_{17}ClFNO
- Molecular Weight : 305.40 g/mol
- Purity : Typically around 98% in commercial preparations .
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds often induce apoptosis and inhibit cell proliferation through mechanisms such as microtubule destabilization and caspase activation .
Case Study:
A study reported that derivatives of piperidine could enhance caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 µM in MDA-MB-231 cells, indicating a strong potential for inducing programmed cell death in cancer cells .
Antimicrobial Activity
Piperidine derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities. The presence of halogen substituents in the structure has been linked to increased bioactivity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | Bacillus mycoides |
| This compound | TBD | TBD |
Note: Specific MIC values for this compound are yet to be determined but are anticipated based on structural activity relationships observed in similar compounds .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule assembly, which is crucial for cancer cell division.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest a strong binding affinity towards proteins implicated in cancer and microbial infections, supporting the compound's potential as a lead candidate for drug development .
Q & A
Q. What are the common synthetic routes for preparing [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, benzylation of piperidin-4-yl-methanol derivatives using 2-chloro-6-fluorobenzyl halides under inert conditions (argon/nitrogen) is a key step. Reaction optimization may include refluxing in anhydrous solvents (e.g., propionic anhydride) for 12–24 hours, followed by basification and extraction with chloroform or dichloromethane . Combining filtrates from multiple reaction batches can improve yield . Safety protocols for handling halogenated intermediates (e.g., chlorinated byproducts) should align with guidelines for explosive or toxic compounds .
Q. How is the purity of this compound typically assessed?
- Methodological Answer : Purity is validated using HPLC with mobile phases such as methanol-buffer mixtures (e.g., sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6) . System suitability tests ensure resolution between the target compound and impurities. Quantitative analysis via -NMR with internal standards (e.g., trimethylsilane) or GC/MS (retention time: ~21 min, mass fragmentation patterns) is also employed .
Q. What safety precautions are critical during handling?
- Methodological Answer : Strict adherence to PPE (gloves, goggles) and fume hood use is mandatory. Storage conditions (2–8°C, inert atmosphere) prevent degradation of the benzyl-piperidine scaffold. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Refluxing at precise temperatures (e.g., 110°C for propionic anhydride reactions) to minimize side products .
- Catalyst Screening : Testing palladium or nickel catalysts for benzylation efficiency.
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc 5:5) to isolate high-purity fractions .
- Scale-Up Adjustments : Incremental solvent volume increases while maintaining stoichiometric ratios to prevent exothermic reactions .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR/GC-MS data can arise from stereochemical ambiguity or impurity interference. Strategies include:
- 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions .
- X-ray Crystallography : Resolves absolute configuration (e.g., as demonstrated for related piperazine derivatives) .
- Isotopic Labeling : Tracks reaction pathways to identify unexpected byproducts .
Q. What advanced techniques confirm stereochemistry in derivatives?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Optical Rotation : Compares experimental values to literature data for analogous compounds.
- Vibrational Circular Dichroism (VCD) : Provides detailed conformational analysis for complex stereocenters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
